

# Budiodarone in Phase 2 Clinical Trials: Application Notes and Protocols

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## Compound of Interest

Compound Name: **BUDIODARONE**

Cat. No.: **B1666113**

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This document provides a detailed overview of the dosage, experimental protocols, and mechanism of action of **Budiodarone** (formerly ATI-2042) as investigated in Phase 2 clinical trials for the treatment of atrial fibrillation (AF). **Budiodarone** is a chemical analog of amiodarone, designed to retain its antiarrhythmic efficacy while possessing a significantly shorter half-life, potentially leading to an improved safety profile.

## Quantitative Data Summary

The following tables summarize the dosage and efficacy data from two key Phase 2 clinical trials of **Budiodarone**.

Table 1: PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) Trial - Dosage and Efficacy[1][2]

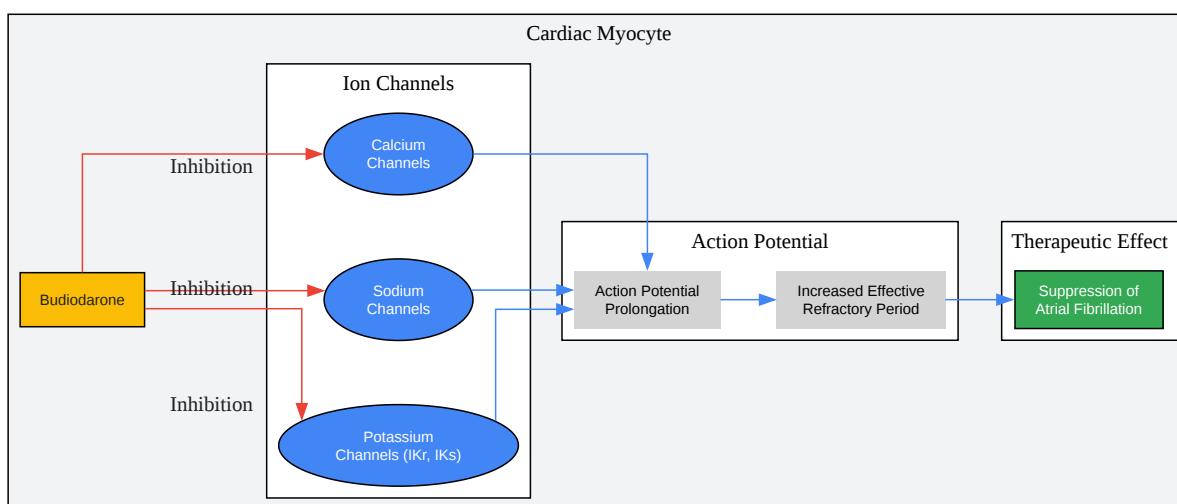
Treatment Group	Dosage	Number of Patients	Treatment Duration	Median Reduction in Atrial Fibrillation Burden (AFB) from Baseline
Budiodarone	600 mg BID	18	12 weeks	75%
Budiodarone	400 mg BID	18	12 weeks	54%
Budiodarone	200 mg BID	18	12 weeks	10% (not statistically significant)
Placebo	N/A	18	12 weeks	N/A

Table 2: Preliminary Dose-Escalation Study - Dosage and Efficacy[3]

Treatment Period	Dosage	Number of Patients	Treatment Duration per Period	Mean Atrial Fibrillation Burden (AFB)
Baseline	N/A	6	2 weeks	20.3%
Period 2	200 mg BID	6	2 weeks	5.2%
Period 3	400 mg BID	6	2 weeks	5.2%
Period 4	600 mg BID	6	2 weeks	2.8%
Period 5	800 mg BID	6	2 weeks	1.5%
Washout	N/A	6	2 weeks	Increased from treatment periods

## Signaling Pathway and Mechanism of Action

**Budiodarone** exerts its antiarrhythmic effect by blocking multiple ion channels within cardiac myocytes, a mechanism similar to its parent compound, amiodarone.[4][5][6] This multi-channel blockade leads to a prolongation of the cardiac action potential and an increase in the effective refractory period, thereby suppressing the abnormal electrical signals that cause atrial fibrillation.[6] The primary targets are potassium, sodium, and calcium channels.[5][7]



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**Budiodarone's multi-channel blockade in cardiac myocytes.**

## Experimental Protocols

The following sections detail the methodologies employed in the Phase 2 clinical trials of **Budiodarone**.

# PASCAL Trial: Randomized, Double-Blind, Placebo-Controlled Study[1]

1. Study Objective: To evaluate the safety and efficacy of three different doses of **Budiodarone** compared to placebo in reducing the burden of paroxysmal atrial fibrillation.[8]

2. Study Design:

- A randomized, double-blind, placebo-controlled, parallel-group study.[4]
- 72 patients were randomized to one of four treatment arms: placebo, 200 mg BID, 400 mg BID, or 600 mg BID of **Budiodarone**.[2]
- The treatment duration was 12 weeks, followed by a 4-week washout period.[1]

3. Patient Population:

- Inclusion Criteria: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[1]
- Exclusion Criteria: Patients with New York Heart Association (NYHA) class 3 and 4 congestive heart failure.[2]

4. Treatment Regimen:

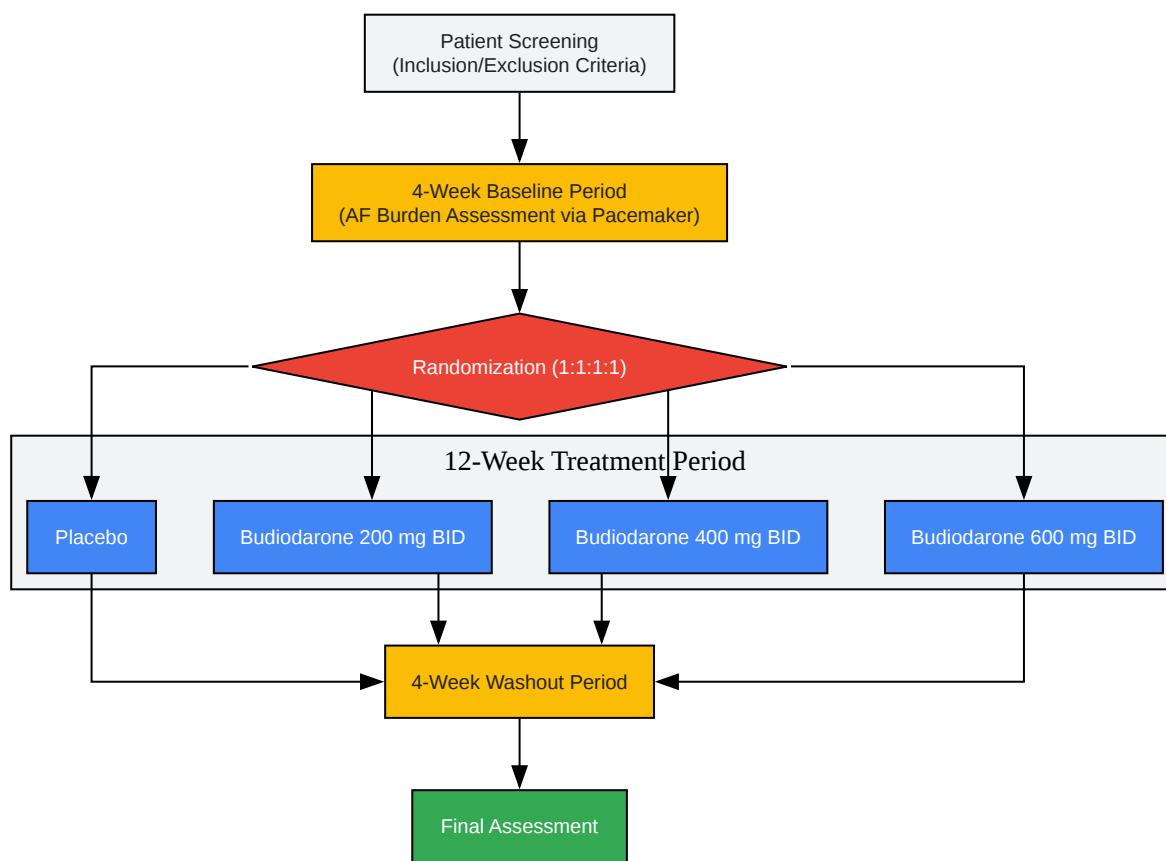
- All antiarrhythmic drugs were discontinued for at least five half-lives before the baseline period.
- Following a 4-week baseline period to assess AF burden, patients were randomized to their assigned treatment.[1]

5. Efficacy Assessment:

- The primary endpoint was the percentage change in atrial fibrillation burden from baseline, as measured by the implanted pacemaker.[1]
- Pacemaker data was collected and analyzed to quantify the duration and frequency of AF episodes.[1]

## 6. Safety Monitoring:

- Safety was assessed at regular intervals throughout the study.
- Monitoring included the recording of adverse events, vital signs, 12-lead electrocardiograms (ECGs), and laboratory tests (hematology, serum chemistry, and thyroid function).[4]



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Workflow of the PASCAL Phase 2 Clinical Trial.

# Preliminary Dose-Escalation Study: Open-Label, Prospective Design[3]

1. Study Objective: To determine the preliminary efficacy and safety of escalating doses of **Budiodarone** in patients with paroxysmal atrial fibrillation.[3]

2. Study Design:

- An open-label, prospective, sequential dose-escalation study.[3][9]
- The study consisted of six sequential 2-week periods.[3]

3. Patient Population:

- Six female patients with paroxysmal AF and an implanted dual-chamber pacemaker.[3]
- Patients had an AF burden between 1% and 50%. [3]

4. Treatment Regimen:

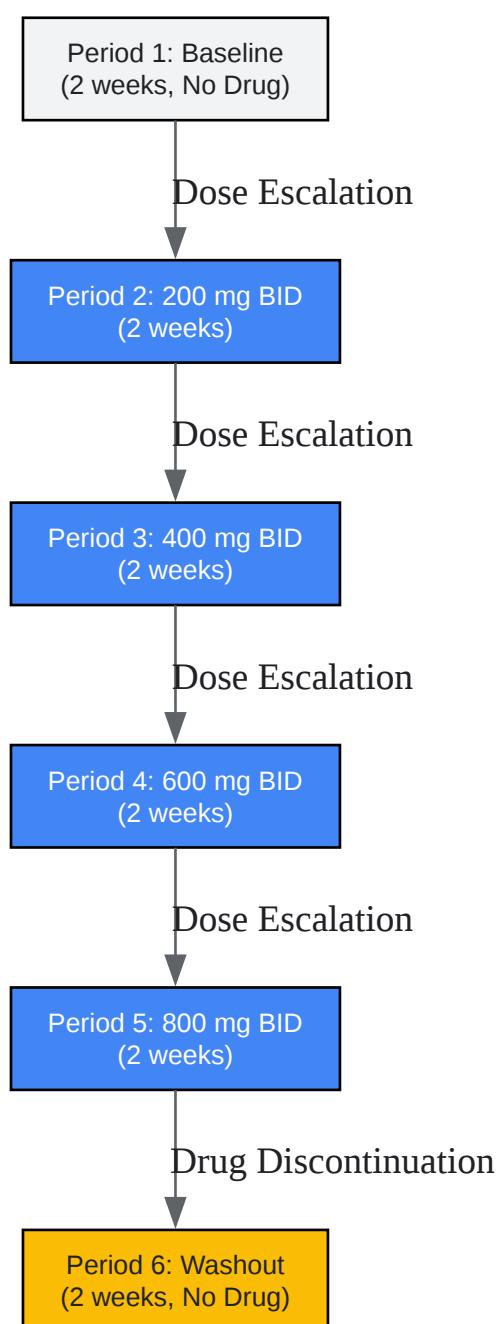
- Period 1 (Baseline): No drug administered.[3]
- Period 2: 200 mg BID of **Budiodarone**.[3]
- Period 3: 400 mg BID of **Budiodarone**.[3]
- Period 4: 600 mg BID of **Budiodarone**.[3]
- Period 5: 800 mg BID of **Budiodarone**.[3]
- Period 6 (Washout): No drug administered.[3]

5. Efficacy Assessment:

- The primary outcome was the AF burden, measured by pacemaker data at the end of each 2-week period.[3]

6. Safety Monitoring:

- Patients were reviewed on days 1, 2, and 8 of each study period.
- Routine blood work for hematology, biochemistry, and coagulation screens were performed. [3]
- Plasma samples for pharmacokinetic analysis were taken at a steady state at the end of each treatment period.[3]



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## Workflow of the Preliminary Dose-Escalation Study.

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